Product packaging for 2-Benzylidenecyclohexanone(Cat. No.:CAS No. 5682-83-7)

2-Benzylidenecyclohexanone

Cat. No.: B1582358
CAS No.: 5682-83-7
M. Wt: 186.25 g/mol
InChI Key: VCDPHYIZVFJQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Benzylidenecyclohexanone (CAS RN: 5682-83-7) is an organic compound with the molecular formula C13H14O and a molecular weight of 186.25 g/mol . It is characterized as a light yellow to brown powder or crystal with a melting point of approximately 53-55 °C . This compound is a derivative of cyclohexanone and belongs to a class of chemicals known as benzylidene ketones, which are frequently synthesized via aldol condensation . This compound serves as a key synthetic intermediate and scaffold in medicinal chemistry research. Derivatives of benzylidene cyclohexanone, such as 2,6-bis(benzylidene)cyclohexanones, have been extensively evaluated for their biological activities . Notably, these structural analogs have demonstrated significant potential in scientific investigations for their cytotoxic and antitumor properties . Some related bis-benzylidene cyclohexanone compounds are studied as analogs of curcumin, a natural product with known bioactivity, and have shown promising in vitro cytotoxic efficacy against cancer cell lines in research settings . The mechanism of action for these compounds is an active area of research and is often associated with the inhibition of mitochondrial function and the induction of apoptosis in cellular models . This product is intended for research and laboratory use only. It is not approved for use in diagnostics, therapeutics, or for any personal application. Researchers should handle this compound with care, refer to the corresponding Safety Data Sheet (SDS) for detailed hazard information, and adhere to all relevant laboratory safety protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O B1582358 2-Benzylidenecyclohexanone CAS No. 5682-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-benzylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDPHYIZVFJQCD-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CC2=CC=CC=C2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=C/C2=CC=CC=C2)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467-15-8, 5682-83-7
Record name Cyclohexanone, 2-(phenylmethylene)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-benzylidenecyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Benzylidenecyclohexanone (B74925)

The most prevalent and well-documented method for synthesizing this compound is the Claisen-Schmidt condensation, a type of crossed aldol condensation. This reaction involves the condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound synthesis, cyclohexanone (B45756), which has α-hydrogens, reacts with benzaldehyde, which does not.

The Claisen-Schmidt condensation is adaptable to various catalytic conditions, each with its own set of advantages and limitations. The choice of catalyst—acidic, basic, or facilitated by alternative energy sources—can significantly influence reaction rates, yields, and the formation of byproducts.

Base-catalyzed Claisen-Schmidt condensation is the most traditional and widely used method for synthesizing this compound and its derivatives. The reaction is typically carried out using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent. prepchem.comgordon.edu

The mechanism under basic conditions involves the deprotonation of an α-hydrogen from cyclohexanone by the base to form a resonance-stabilized enolate ion. byjus.comlibretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is subsequently protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone (an aldol). This intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the more stable, conjugated α,β-unsaturated ketone, this compound. gordon.edu

One documented procedure involves reacting cyclohexanone and benzaldehyde in the presence of a 50% aqueous sodium hydroxide solution. The mixture is heated to reflux for several hours. After cooling, the product is extracted and purified by crystallization, yielding (E)-2-(benzylidene)cyclohexanone. prepchem.com Solvent-free methods have also been developed, where grinding cyclohexanone and benzaldehyde with solid NaOH can produce α,α'-bis-benzylidenecyclohexanone in high yields (99%) in a matter of minutes. nih.govresearchgate.net

Table 1: Examples of Base-Catalyzed Synthesis of Benzylidene Cyclohexanones

Reactants Catalyst Conditions Product Yield
Cyclohexanone, Benzaldehyde NaOH Aqueous, Reflux (E)-2-(benzylidene)cyclohexanone 33% prepchem.com
Cyclohexanone, Benzaldehyde NaOH (solid) Solvent-free, Grinding (5 min) 2,6-bis(benzylidene)cyclohexanone 99% researchgate.net

While less common than base catalysis, acid-catalyzed conditions can also be employed for the Claisen-Schmidt condensation. In this approach, a protic or Lewis acid catalyst is used. The mechanism involves the protonation of the carbonyl oxygen of cyclohexanone, which enhances the acidity of the α-hydrogens and facilitates the formation of an enol. The enol then acts as the nucleophile, attacking the protonated carbonyl carbon of benzaldehyde. Subsequent dehydration of the β-hydroxy ketone intermediate yields the final α,β-unsaturated ketone.

Research has shown the synthesis of a substituted benzylidenecyclohexanone by mixing cyclohexanone with 4-hydroxybenzaldehyde in the presence of sulfuric acid under microwave irradiation. aip.org This method highlights the use of an acid catalyst in conjunction with an alternative energy source to drive the reaction.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions, including the Claisen-Schmidt condensation. Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. aip.orgsemanticscholar.org

Both acid- and base-catalyzed Claisen-Schmidt condensations can be performed under microwave conditions. For instance, the synthesis of dibenzylidenecyclohexanone derivatives has been achieved by reacting benzaldehyde derivatives with cyclohexanone in the presence of NaOH under microwave irradiation for just 2 minutes, resulting in yields ranging from 93% to 100%. semanticscholar.orgugm.ac.id Another study demonstrated a rapid, acid-catalyzed synthesis of a substituted benzylidenecyclohexanone from cyclohexanone and 4-hydroxybenzaldehyde using sulfuric acid as a catalyst, with a reaction time of only 2 minutes under microwave irradiation, yielding a product in 81.47% yield. aip.orgresearchgate.netaip.org

Table 2: Comparison of MAOS and Conventional Methods for Dibenzylidenecyclohexanone Synthesis

Method Catalyst Reaction Time Product Yield
MAOS NaOH 2 min (2E,6E)-bis(4-methoxybenzylidene)cyclohexanone 100% semanticscholar.orgugm.ac.id
MAOS NaOH 2 min (2E,6E)-dibenzylidenecyclohexanone 98% semanticscholar.orgugm.ac.id
MAOS H₂SO₄ 2 min Substituted Benzylidenecyclohexanone 81.47% aip.orgaip.org

Beyond the direct condensation of substituted benzaldehydes and cyclohexanone, other strategies exist for accessing more complex or specifically functionalized derivatives. These methods often involve multi-step sequences or the use of different starting materials. For example, the synthesis of asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives, which contain two different substituted benzylidene groups, has been reported. nih.gov This approach would involve a stepwise condensation, first introducing one benzylidene group and then a second, different one.

Claisen-Schmidt Condensation Protocols

Synthesis of 2,6-Bis(benzylidene)cyclohexanone and Analogues

The synthesis of 2,6-bis(benzylidene)cyclohexanone, also known as dibenzylidenecyclohexanone, is a common extension of the Claisen-Schmidt condensation. This reaction occurs when a 2:1 molar ratio of benzaldehyde to cyclohexanone is used in the presence of a base or acid catalyst. semanticscholar.orgresearchgate.net The first condensation yields this compound, which still possesses an acidic α-hydrogen on the opposite side of the carbonyl group. A second condensation reaction then occurs at this position with another molecule of benzaldehyde to form the symmetrical bis-adduct. gordon.eduresearchgate.net

Various catalytic systems have been employed for this synthesis, including strong bases like NaOH and strong acids. researchgate.net Some methods suffer from side reactions or require harsh conditions. researchgate.net However, highly efficient methods have been developed. For example, a solvent-free reaction grinding cyclohexanone with benzaldehyde in the presence of solid NaOH affords 2,6-bis(benzylidene)cyclohexanone in 99% yield in just 5 minutes. nih.govresearchgate.net Another approach involves the elimination reaction of a Mannich base, 2-(phenyl(phenylamino)methyl)cyclohexanone, in refluxing acetic acid to produce 2,6-dibenzylidene cyclohexanone. researchgate.netresearchgate.net

The synthesis of various substituted 2,6-bis(benzylidene)cyclohexanone analogues is readily achieved by using appropriately substituted benzaldehydes in the condensation reaction. rsc.org

Table 3: Synthetic Routes to 2,6-Bis(benzylidene)cyclohexanone

Reactants Catalyst/Reagent Conditions Yield
Cyclohexanone, Benzaldehyde (1:2 ratio) NaOH (solid) Solvent-free, Grinding 99% researchgate.net
2-(phenyl(phenylamino)methyl)cyclohexanone Acetic Acid Reflux Good researchgate.netresearchgate.net
Cyclohexanone, Benzaldehyde (1:2 ratio) NaOH Methanol, Microwave (2 min) 98% semanticscholar.orgugm.ac.id

Stepwise Condensation Reactions

The most common stepwise method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of cyclohexanone with benzaldehyde. The process begins with the deprotonation of the α-carbon of cyclohexanone by a base, typically sodium hydroxide, to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the more stable, conjugated α,β-unsaturated ketone, this compound. The reaction is typically heated to ensure the completion of the dehydration step.

Table 1: Stepwise Synthesis of (E)-2-Benzylidenecyclohexanone via Claisen-Schmidt Condensation

ReactantsReagents/CatalystsSolventReaction Conditions
Cyclohexanone, BenzaldehydeSodium Hydroxide (NaOH)WaterHeating to reflux (approx. 98°C) for several hours

One-Pot Synthetic Procedures

While a direct one-pot synthesis of this compound follows the same principle as the stepwise condensation, the broader concept of one-pot reactions in this context aims to overcome the drawbacks of conventional methods, such as the large volumes of wastewater produced and the need for intermediate separation and purification steps. The development of heterogeneous catalysts allows for easier separation of the catalyst from the reaction mixture and enhances the "green" credentials of the synthesis.

Table 2: Comparison of Synthetic Approaches for α-Alkylated Cyclohexanones

ParameterConventional Stepwise MethodOne-Pot Heterogeneous Method
Process StepsAldol condensation, acidification, extraction, distillation, hydrogenationSingle-step cascade reaction
Waste GenerationSignificant aqueous wastewaterReduced waste streams
Operational ComplexityHigh (multiple separations and purifications)Low (simplified procedure)
CatalystHomogeneous (e.g., NaOH)Heterogeneous (e.g., Bifunctional Pd/ZrO₂)

Derivatization and Functionalization Reactions of this compound

The α,β-unsaturated ketone moiety in this compound makes it an excellent substrate for various reactions, particularly for the synthesis of complex heterocyclic compounds. The electrophilic β-carbon and the carbonyl group serve as reactive sites for cyclization reactions with binucleophiles.

Reactions for Heterocyclic Compound Formation

This compound is a key building block for synthesizing a range of heterocyclic derivatives, including pyrans, pyridines, and pyrazoles, which are scaffolds of significant interest in medicinal chemistry.

Substituted 4H-pyrans can be synthesized from this compound or its derivatives. The reaction typically proceeds via a Michael addition of an active methylene (B1212753) compound, such as malononitrile, to the α,β-unsaturated ketone. researchgate.net This is followed by an intramolecular cyclization and tautomerization. The reaction is often catalyzed by a base, like piperazine. researchgate.net This multicomponent strategy is an efficient way to construct the pyran ring system, leading to densely functionalized molecules. nih.gov

Table 3: Synthesis of 4H-Pyran Derivatives

SubstrateReagentCatalystProduct Type
α,α′-bis(benzylidene)cycloalkanoneMalononitrilePiperazineSpiro[cycloalkane-1,2'-[2H]pyran] derivative

The synthesis of pyridine derivatives can be achieved using this compound as a chalcone-like precursor. A common method involves a one-pot, multi-component reaction with an active methylene compound like ethyl cyanoacetate and an ammonia source, typically ammonium acetate. ijpsonline.com The reaction sequence involves an initial Michael addition, followed by cyclization and subsequent oxidation/aromatization to form the stable pyridine ring. This approach allows for the construction of highly substituted pyridine rings fused to the cyclohexyl moiety.

Table 4: General Components for Pyridine Synthesis from Chalcone-type Precursors

Component 1 (α,β-Unsaturated Ketone)Component 2 (Active Methylene)Component 3 (Nitrogen Source)Product
This compoundEthyl Cyanoacetate / MalononitrileAmmonium AcetateTetrahydroquinoline/Dihydropyridine derivatives

The reaction of α,β-unsaturated carbonyl compounds with hydrazine and its derivatives is a fundamental and widely used method for the synthesis of pyrazoles and their partially saturated counterparts, pyrazolines. mdpi.com When this compound is treated with hydrazine hydrate, a cyclocondensation reaction occurs. The initial step is the nucleophilic attack of one nitrogen atom of the hydrazine onto the β-carbon of the unsaturated system (Michael addition), or attack at the carbonyl carbon. This is followed by intramolecular cyclization and dehydration to yield a tetrahydropyrazolo[3,4-c]quinoline system, which is a pyrazoline derivative. Subsequent oxidation can lead to the aromatic pyrazole ring. This reaction provides a direct route to fused pyrazole heterocyclic systems. mdpi.comdergipark.org.tr

Table 5: Synthesis of Pyrazole Derivatives

SubstrateReagentSolvent/ConditionsInitial Product
This compoundHydrazine HydrateEthanol, RefluxPyrazoline derivative (fused ring system)

Quinoline Derivatives

Quinoline derivatives can be synthesized from this compound via the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound. wikipedia.orgnih.govresearchgate.net The reaction can be catalyzed by either acids or bases. alfa-chemistry.com

The general mechanism of the Friedländer synthesis involves an initial aldol condensation between the 2-aminoaryl carbonyl compound and the ketone, followed by cyclodehydration to form the quinoline ring. researchgate.net Alternatively, the reaction can proceed through the initial formation of a Schiff base, followed by an intramolecular aldol condensation and subsequent elimination of water. wikipedia.org

While a direct example of this compound in a Friedländer synthesis is not extensively documented in readily available literature, its structural features make it a suitable substrate. The reaction with a 2-aminoaryl ketone would be expected to yield a highly substituted tetrahydroquinoline derivative. The specific regiochemistry of the product would depend on the reaction conditions and the nature of the substituents on the reactants.

Hydrolytic Reactions in High-Temperature Aqueous Media

Under high-temperature aqueous conditions, this compound can undergo hydrolytic reactions, primarily through a retro-Claisen-Schmidt condensation process.

The Claisen-Schmidt condensation is the reaction used to synthesize this compound from benzaldehyde and cyclohexanone. nih.govwikipedia.org The reverse reaction, a retro-Claisen-Schmidt condensation, can be induced under specific conditions, such as in high-temperature aqueous media. This process involves the cleavage of the carbon-carbon double bond of the α,β-unsaturated ketone, leading to the formation of the starting aldehyde and ketone.

The rate and extent of hydrolysis of this compound derivatives in high-temperature water can be influenced by the presence of substituents on the aromatic ring. Electron-withdrawing groups on the phenyl ring can affect the stability of the molecule and the intermediates formed during the retro-Claisen-Schmidt reaction. However, detailed kinetic studies on the influence of various substituents on the hydrolysis of this compound are not extensively reported.

Photochemical Transformations and Isomerization

Upon exposure to light, this compound can undergo photochemical transformations, primarily E/Z isomerization around the exocyclic double bond and, in some cases, [2+2] cycloaddition reactions. nih.govrsc.org

The E-isomer is generally the more stable form for cyclohexanone derivatives. nih.gov However, irradiation can lead to a photostationary state containing a mixture of both E and Z isomers. The ratio of these isomers at the photostationary state depends on the wavelength of light used and the solvent. rsc.org The photochemical E/Z isomerization is a reversible process. semanticscholar.org

In addition to isomerization, α,β-unsaturated ketones like this compound have the potential to undergo [2+2] photocycloaddition reactions, either intermolecularly to form dimers or intramolecularly if another double bond is present. nih.govyoutube.comrsc.org The specific outcome of the photochemical reaction is influenced by factors such as the concentration of the substrate, the solvent, and the presence of photosensitizers.

Reactions as Curing Agents for Polymer Resins

Derivatives of benzylidenecyclohexanone have been investigated for their role in polymer chemistry, particularly as components in epoxy resins. techscience.comresearchgate.net While this compound itself is not a conventional curing agent, its derivatives containing reactive groups like hydroxyl functionalities can be incorporated into epoxy resin formulations.

The curing of epoxy resins typically involves the reaction of the epoxy groups with a hardener, which can be an amine, anhydride, or other reactive species. kemipex.comsakshichemsciences.comspecialchem.com The kinetics of the curing process, including the activation energy and reaction rate, are crucial for determining the final properties of the thermoset polymer. mdpi.comdeakin.edu.au The inclusion of benzylidene cyclohexanone moieties into the polymer backbone can impart specific properties to the final material, such as altered thermal stability and mechanical strength.

For instance, the curing kinetics of an epoxy resin derived from (2E, 6E)-2,6-bis(4-hydroxy benzylidene) cyclohexanone have been studied, indicating the potential for this class of compounds to be used in the formation of cross-linked polymer networks. techscience.com The α,β-unsaturated ketone functionality could potentially participate in cross-linking reactions under certain conditions, although this is less common than the reactions of standard epoxy curing agents. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the properties of benzylidene cyclohexanone (B45756) derivatives due to its favorable balance of accuracy and computational cost. lew.roresearchgate.net DFT calculations are instrumental in determining optimized geometries, conformational preferences, and a variety of electronic structure properties. lew.ronih.gov Studies on analogs of 2-benzylidenecyclohexanone (B74925) frequently employ the B3LYP functional combined with basis sets such as 6-31G(d) or 6-311+G(d,p) to model the system accurately. lew.ronih.gov

Geometry optimization is a fundamental computational step to locate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of this compound, DFT calculations have been used to determine key structural parameters like bond lengths and bond angles. researchgate.net The results from these calculations are often validated by comparing them with experimental X-ray diffraction data from similar structures, where available, showing good agreement. lew.roresearchgate.net

While the parent cyclohexane (B81311) molecule preferentially adopts a strain-free chair conformation, the introduction of the sp2-hybridized carbon from the carbonyl group and the exocyclic double bond in this compound induces significant conformational changes. youtube.comutexas.edu Theoretical studies on closely related compounds, such as 2,6-bis(benzylidene)cyclohexanone (BBC) and 2,6-bis(p-methyl benzylidene cyclohexanone) (PMBC), have shown that the energetically favored chair conformation is not observed for the central cyclohexanone ring. nih.govresearchgate.net Instead, the optimized geometry reveals that the ring possesses a distorted conformation, often described as a nearly 'half-chair' form. nih.govresearchgate.net

This deviation from the ideal chair geometry is a result of the structural constraints imposed by the fused benzylidene group, which introduces unsaturation and alters the bond angles within the ring. researchgate.net The half-chair conformation represents a balance between minimizing angle strain and torsional strain in the puckered ring system. utexas.edu

Table 1: Representative Theoretical Structural Parameters for Benzylidene Cyclohexanone Analogs
ParameterDescriptionTypical Finding
Ring ConformationOverall shape of the six-membered ringDistorted half-chair conformation nih.govresearchgate.net
C=O Bond LengthLength of the carbonyl double bondSlightly elongated due to conjugation
C=C Exocyclic Bond LengthLength of the double bond connecting the ring and benzyl (B1604629) groupConsistent with a conjugated double bond
Dihedral AnglesTorsion angles within the cyclohexanone ringValues indicate a non-planar, puckered structure characteristic of a half-chair researchgate.net

DFT calculations provide a detailed picture of the electron distribution within the this compound framework. This analysis is crucial for understanding the molecule's reactivity, stability, and spectroscopic properties. Key aspects investigated include the frontier molecular orbitals (HOMO and LUMO), atomic charge distribution, and orbital interactions. lew.romdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a critical role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and chemical reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com In studies of 2-(2-hydroxy-benzylidene)-cyclohexanone, the HOMO-LUMO gap was calculated to understand the charge transfer interactions within the molecule. lew.roresearchgate.net The distribution of these orbitals is also informative; the HOMO is typically localized over the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Orbital Energies for a Benzylidene Cyclohexanone Analog*
ParameterEnergy (eV)
EHOMO-6.29
ELUMO-1.80
Energy Gap (ΔE)4.49

*Data derived from DFT/B3LYP calculations on 2-(2-hydroxy-benzylidene)-cyclohexanone, a closely related structure. irjweb.com

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule from the results of a quantum chemistry calculation. uni-muenchen.dewikipedia.org This analysis partitions the total electron density among the constituent atoms, providing insights into the electrostatic nature of the molecule. nih.gov Despite its known sensitivity to the choice of basis set, it remains a commonly used tool for qualitatively describing charge distribution. huntresearchgroup.org.uk

In studies of benzylidene cyclohexanone derivatives, Mulliken analysis has been performed to quantify the charges on individual atoms. lew.ronih.gov These calculations typically show a significant negative charge on the highly electronegative carbonyl oxygen atom and positive charges on the adjacent carbonyl carbon and the hydrogen atoms. This charge distribution is critical for understanding intermolecular interactions and the molecule's electrostatic potential. For instance, in a study on a 2,6-bis(dimethylamino)benzylidene)cyclohexanone derivative, Mulliken analysis showed a charge transfer of -0.057e from a mercury ion to the carbonyl oxygen atom, indicating a strong interaction. arabjchem.org

Table 3: Representative Calculated Mulliken Atomic Charges for Benzylidene Cyclohexanone Analogs
AtomTypical Calculated Charge (a.u.)Significance
Carbonyl Oxygen (O)Highly NegativeSite for electrophilic attack and hydrogen bonding lew.ro
Carbonyl Carbon (C)PositiveSite for nucleophilic attack
Alpha-Carbons (α-C)Slightly Negative/PositiveCharge influenced by conjugation and substituents
Hydrogen Atoms (H)PositiveContribute to the overall electrostatic potential

Natural Bond Orbital (NBO) analysis provides a more chemically intuitive picture of bonding and electron delocalization than the canonical molecular orbitals. wisc.eduopticsjournal.net It transforms the calculated wave function into a set of localized orbitals representing core electrons, lone pairs, and bonds. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer. lew.ronih.gov

Table 4: Key NBO Donor-Acceptor Interactions in Benzylidene Cyclohexanone Analogs
Donor NBOAcceptor NBOInteraction TypeSignificance
LP(O)π(C=C)n → πElectron delocalization, conjugation lew.ro
π(C=C)π(C=O)π → πContributes to the extended π-conjugated system
LP(O)σ(C-H)n → σEvidence for weak intramolecular C-H···O hydrogen bonding nih.gov

Electronic Structure Analysis

Correlation with Electrochemical Potentials

Theoretical calculations have proven to be a valuable tool in understanding the electrochemical behavior of this compound and related cross-conjugated dienones. The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are directly related to the ionization potential and electron affinity of the molecule, respectively. These theoretical values show a strong correlation with experimentally determined oxidation and reduction potentials from techniques like cyclic voltammetry (CV). mjcce.org.mknih.gov

For instance, studies on similar dienone structures have demonstrated that the results from CV measurements are in good agreement with the calculated energies of the frontier orbitals. mjcce.org.mk Quantum chemical calculations can qualitatively reproduce the variation patterns of oxidation and reduction potentials observed experimentally. nih.gov Furthermore, a linear correlation has been established between the electrochemical band gap (the difference between oxidation and reduction potentials) and the energy of the long-wavelength absorption maximum. nih.govresearchgate.net This correlation allows for the prediction of electrochemical properties based on spectroscopic data and computational models, aiding in the analysis of compounds within this class. researchgate.net The application of density functional theory (DFT) is a common approach for these predictions, providing a robust framework for correlating theoretical calculations with experimental electrochemical data. nih.gov

Parameter Correlation Significance
HOMO Energy Correlates with Oxidation Potential Predicts the ease of removing an electron.
LUMO Energy Correlates with Reduction Potential Predicts the ease of adding an electron.
Electrochemical Gap (Eox - Ered) Linearly correlates with λmax Links electrochemical and photophysical properties. nih.govresearchgate.net

Vibrational Spectroscopy Studies (FT-IR, NIR-FT Raman)

Correlation of Theoretical and Experimental Spectra

A strong synergy exists between experimentally measured vibrational spectra and those predicted by computational methods, primarily using density functional theory (DFT) with basis sets such as B3LYP/6-31G(d,p). acadpubl.eu Theoretical calculations of harmonic vibrational frequencies and spectral intensities for compounds like 2,6-bis(benzylidene)cyclohexanone show good agreement with the experimental data obtained from FT-IR and FT-Raman spectroscopy. primescholars.com This correlation allows for detailed and reliable assignments of the observed vibrational bands to specific molecular motions, which is facilitated by calculations such as Total Energy Distribution (TED). primescholars.com For example, the calculated vibrational wavenumbers for the C-H stretching bands in a related cyclohexanone derivative were found to be in close alignment with the observed bands in the infrared and Raman spectra. acadpubl.eu

Analysis of Carbonyl Stretching Vibrations

The carbonyl (C=O) stretching vibration is one of the most characteristic and easily identifiable bands in the infrared spectrum of ketones. uomustansiriyah.edu.iqreddit.com In this compound and its derivatives, this band is subject to significant electronic effects. A notable feature is the lowering of the C=O stretching frequency compared to a simple saturated cyclohexanone. researchgate.net This shift is attributed to the extension of conjugation (π-orbital overlap) from the carbonyl group through the benzylidene moiety. researchgate.netnih.gov This mesomeric effect leads to a decrease in the double bond character of the C=O bond, weakening it and thus lowering the frequency of its stretching vibration. researchgate.netnih.govresearchgate.net The planarity of the (-CH=C-(C=O)-C=CH-) group is crucial for this conjugation-induced effect. researchgate.netnih.gov

Vibrational Mode Typical Frequency Range (cm⁻¹) Factors Influencing Frequency in this compound
C=O Stretch 1650 - 1740 Lowered due to mesomeric effect and π-conjugation. researchgate.netnih.govresearchgate.net
Aromatic C-H Stretch 3000 - 3100 Generally not significantly affected by substituents. acadpubl.eu
Aliphatic C-H Stretch 2850 - 3000 Can be influenced by steric interactions within the cyclohexanone ring. researchgate.net
Investigation of Intramolecular Hydrogen Bonding

Computational studies, particularly through Natural Bond Orbital (NBO) analysis, have been employed to investigate subtle intramolecular interactions within benzylidenecyclohexanone structures. researchgate.netnih.gov These analyses have revealed the presence of weak, improper, blue-shifted intramolecular hydrogen bonds of the C-H⋯O type. researchgate.netnih.gov This type of interaction occurs between a carbon-hydrogen bond and the oxygen atom of the carbonyl group. Such hydrogen bonding can influence the conformation and vibrational spectra of the molecule. researchgate.netnih.gov

Photophysical Properties and Excited State Dynamics

Absorption and Emission Spectra Predictions

Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption and emission spectra of molecules like this compound. nih.govacs.org These calculations can determine the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed in UV-Visible spectroscopy. acs.org

The calculated absorption and fluorescence spectra for related dienones have shown good qualitative agreement with experimental data. nih.gov For example, in a study of 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, the experimental absorption maximum was observed at 440 nm, while the maximum emission wavelength was found to be 520 nm. doi.org Computational models can successfully reproduce trends in absorption shifts caused by different solvents or structural modifications. acs.org The first major electronic transition is typically a π-π* transition, which is responsible for the strong absorption in the UV-visible region. nih.gov

Compound Experimental λmax (Absorption) Experimental λem (Emission) Solvent/Conditions
2,6-dibenzylidene-cyclohexanone 330 nm Not specified Ethanol acs.org
2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone 440 nm 520 nm Acetonitrile, λex = 340 nm doi.org
2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone + Hg2+ 470 nm Not specified Acetonitrile/Water doi.org
Relationship between Structure, Conjugation, and Luminescence

The luminescent properties of this compound and its derivatives are intrinsically linked to their molecular structure, particularly the extent of electronic conjugation. The core structure consists of a cyclohexanone ring and a benzylidene group, forming a conjugated system where the π-electrons from the benzene (B151609) ring, the exocyclic double bond, and the carbonyl group are delocalized. This extended π-conjugated system is the primary determinant of the molecule's photophysical behavior.

In derivatives of this compound, such as those with electron-donating or electron-withdrawing substituents on the phenyl ring, the nature and position of these substituents can significantly modulate the luminescent properties. For instance, the introduction of an electron-donating group, like a dimethylamino group, can enhance fluorescence. This is attributed to the promotion of an intramolecular charge transfer (ICT) state upon photoexcitation. In this process, electron density is pushed from the donor group, through the π-system, towards the electron-accepting carbonyl group.

The efficiency of this ICT process and the resulting luminescence are highly dependent on the planarity of the molecule. A more planar conformation allows for better overlap of the p-orbitals, leading to a more effective delocalization of π-electrons and a more stable excited state. This, in turn, can influence the wavelength and intensity of the emitted light. Quantum chemical calculations on related diarylidene ketone derivatives have shown that the first electronic transition is typically a π-π* transition, which is responsible for their absorption and fluorescence properties. However, in some cases, a non-emissive n-π* transition can be the lowest energy transition, leading to quenching of fluorescence.

The table below summarizes the key structural features and their influence on the luminescent properties of this compound derivatives.

Structural FeatureInfluence on LuminescenceMechanism
Extended π-conjugationGoverns absorption and emission wavelengthsDelocalization of π-electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Electron-donating substituentsCan enhance fluorescence intensity and cause a red-shift in emissionPromotes intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule.
Molecular PlanarityAffects the efficiency of luminescenceBetter planarity leads to more effective p-orbital overlap and π-electron delocalization, stabilizing the excited state.
Presence of n-π* transitionsCan quench fluorescenceIf the n-π* transition is the lowest energy transition, it provides a non-radiative decay pathway from the excited state.
Theoretical Studies on Trans-Cis Isomerization

The exocyclic double bond in this compound allows for the existence of trans (E) and cis (Z) isomers. Theoretical studies on the isomerization between these forms are crucial for understanding the compound's photochemical behavior and stability. The E-isomer, where the phenyl group and the carbonyl group are on opposite sides of the double bond, is generally considered to be the more thermodynamically stable form due to reduced steric hindrance.

Photo-induced trans-cis isomerization is a common phenomenon in molecules with a carbon-carbon double bond within a conjugated system. Upon absorption of a photon of appropriate energy, the molecule is promoted to an excited electronic state. In this excited state, the rotational barrier around the double bond is significantly lower than in the ground state. This allows for rotation around the bond, leading to a change in configuration from trans to cis or vice versa. The molecule then returns to the ground electronic state, either as the original isomer or the newly formed one.

Theoretical calculations, often employing methods like Density Functional Theory (DFT), can be used to model this process. These calculations can determine the relative energies of the ground and excited states of both the E and Z isomers, as well as the energy barriers for isomerization in both the ground and excited states. For related benzothiazine-based ketones, it has been shown that irradiation of the more stable cis-form can lead to its conversion to the trans-form, which then thermally reverts to the original isomer.

The table below outlines the key aspects of theoretical studies on the trans-cis isomerization of this compound.

Aspect of IsomerizationTheoretical InsightsComputational Methods
Relative Stability of IsomersThe E (trans) isomer is generally more stable than the Z (cis) isomer in the ground state due to less steric hindrance.Ground state energy calculations using methods like DFT.
Isomerization PathwayIsomerization can be induced by photo-irradiation, which lowers the rotational barrier around the exocyclic double bond in the excited state.Calculation of potential energy surfaces for the ground and excited states.
Energy BarriersThe energy barrier for rotation is significantly higher in the ground state compared to the excited state, making thermal isomerization less favorable than photo-isomerization.Transition state calculations to determine the activation energies for isomerization.
ReversibilityThe process can be reversible, with the less stable isomer often reverting to the more stable form either thermally or photochemically.Analysis of the relative energies of the isomers and the energy barriers for interconversion.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models have been developed to understand and predict their cytotoxic activity against various cancer cell lines. nih.gov

In a QSAR study on a series of asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives, researchers aimed to identify the key molecular descriptors that influence their anticancer activity. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. By correlating these descriptors with the observed biological activity (e.g., the concentration required to inhibit cell growth by 50%, IC₅₀), a predictive model can be built.

These studies often employ statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques to develop the QSAR equation. The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For instance, in the study of asymmetrical 2,6-bis(benzylidene)cyclohexanones, it was found that the cytotoxic activity could be optimized by modifying the substitution pattern on the benzylidene moieties. nih.gov

The table below presents some of the common molecular descriptors used in QSAR studies of this compound derivatives and their potential influence on cytotoxic activity.

Descriptor ClassExample DescriptorsPotential Influence on Cytotoxic Activity
ElectronicDipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energyCan influence the molecule's ability to interact with biological targets through electrostatic interactions or by participating in redox reactions.
StericMolecular weight, Molar refractivity, van der Waals volumeCan affect how well the molecule fits into the active site of a target protein or its ability to cross cell membranes.
HydrophobicLogP (logarithm of the octanol-water partition coefficient)Influences the compound's solubility and its ability to pass through lipid bilayers to reach its site of action.
TopologicalConnectivity indices, Shape indicesDescribe the branching and overall shape of the molecule, which can be important for specific binding interactions.

These QSAR studies provide valuable insights into the structural requirements for the cytotoxic activity of this compound derivatives and serve as a powerful tool in the rational design of new anticancer agents. nih.gov

Biological Activities and Therapeutic Potential

Anti-Cancer and Cytotoxic Activities

The parent compound, (E)-2-benzylidenecyclohexanone, has been shown to possess significant cytotoxic properties. nih.gov Research has expanded to various derivatives, revealing a broad range of anti-cancer activities across numerous cell lines and highlighting key structural elements that influence this biological activity.

Inhibition of Cancer Cell Proliferation

Derivatives of 2-benzylidenecyclohexanone (B74925) have demonstrated notable efficacy in inhibiting the growth of various cancer cells. The introduction of different substituents onto the benzylidene or cyclohexanone (B45756) rings has been a key strategy in developing compounds with enhanced and selective cytotoxicity.

Specific Cell Lines (e.g., MDA-MB 231, MCF-7, SK-N-MC, PC3, HeLa)

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. For instance, a series of asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives were tested for their in vitro cytotoxicity against breast cancer cell lines (MDA-MB 231 and MCF-7) and a neuroblastoma cell line (SK-N-MC). nih.gov Among the tested compounds, some showed potent activity, with their efficacy being dependent on the specific substitution patterns on the benzylidene rings. nih.gov

Similarly, 2-benzylidene indanone derivatives, which share a common structural motif, have exhibited potent cytotoxic effects against breast (MCF-7, MDA-MB-231) and prostate (DU145) carcinoma cells. epa.govresearchgate.net Other studies have investigated related hydrazone derivatives against prostate (PC-3) and breast (MDA-MB-231) cancer cells, further establishing the versatility of the benzylidene scaffold in targeting different cancer types. mdpi.com

Below is a summary of the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Compound ClassSpecific Cell LineReported ActivitySource
Asymmetrical 2,6-bis(benzylidene)cyclohexanonesMDA-MB 231 (Breast)Compound 5d showed the highest activity. nih.gov
Asymmetrical 2,6-bis(benzylidene)cyclohexanonesMCF-7 (Breast)Compound 5j was the most potent. nih.gov
Asymmetrical 2,6-bis(benzylidene)cyclohexanonesSK-N-MC (Neuroblastoma)Compound 5j was the most potent. nih.gov
Hydrazone DerivativesPC-3 (Prostate)Compound 1d showed the lowest IC50 value (9.38 μM). mdpi.com
2-benzylidene-6-(nitrobenzylidene)cyclohexanonesHSC-2 (Oral Squamous Carcinoma)CC50 values in the low micromolar range. researchgate.net

Effects on Leukemia Cells (e.g., P388 leukemia cells)

The anti-cancer evaluation of this compound and its analogues has included testing against leukemia cell lines. Early studies assessed these compounds for activity against L1210 murine lymphocytic leukemia. nih.gov More recent research on related structures, such as 2-benzylidene-6-(nitrobenzylidene)cyclohexanones, has demonstrated significant cytotoxicity against human HL-60 promyelocytic leukemia cells, with CC50 values generally in the low micromolar range. researchgate.net A notable finding from this research was that many of these compounds were substantially less toxic to non-malignant human cells, indicating a degree of selectivity for cancer cells. researchgate.net

Structure-Activity Relationships (SAR) for Antitumor Effects

Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features of this compound derivatives that are essential for their antitumor effects. Research on related 2-arylidenebenzocycloalkanones has shown that cytotoxicity is influenced by the electronic and steric properties of substituents on the arylidene (benzylidene) ring. yorku.ca

Key SAR findings include:

Lipophilicity: In studies of related (E)-2-benzylidene-1-tetralones, compounds with lipophilic substituents on the benzylidene moiety displayed highly cytotoxic effects. researchgate.net

Substituent Position: The placement of substituents on the benzylidene ring significantly impacts activity. For asymmetrical 2,6-bis(benzylidene)cyclohexanones, the cytotoxic profile against different tumor cells can be optimized by modifying the substitution pattern on the benzylidene scaffold. nih.gov

Electronic Effects: In some series, cytotoxicity has been found to be negatively correlated with the Hammett constant (σ values) and positively correlated with the molar refractivity (MR constants) of the substituents, suggesting a complex interplay of electronic and steric factors. yorku.ca

Anti-inflammatory Properties

Certain derivatives of this compound have demonstrated significant anti-inflammatory properties. The α,β-unsaturated carbonyl group present in the cyclohexanone ring is believed to be a key structural feature responsible for this activity. kemdikbud.go.id

A study involving 2-(4'-dimethylamino benzylidene)-6-benzylidene cyclohexanone showed it to be a potent anti-inflammatory agent in a carrageenan-induced rat paw edema model. kemdikbud.go.id Furthermore, research on structurally similar 2-benzylidene-1-indanone (B110557) derivatives has identified compounds that can inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This indicates that these compounds may exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Antimicrobial Activity

The this compound scaffold has also been explored for its potential antimicrobial applications. Various derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi.

Studies on dibenzylidene-cyclohexanone analogues have shown antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis) and Gram-negative (Escherichia coli) bacteria. rasayanjournal.co.in For example, 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone was effective against E. coli, S. aureus, and E. faecalis with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 50 µg/mL. rasayanjournal.co.in Other research on 2-aryliden-6-furfuryliden cyclohexanones reported low to moderate activity against Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. nih.gov

Some cyclohexanone benzoylhydrazone derivatives have displayed weak antibacterial properties against Staphylococcus epidermidis and S. aureus, along with marginal antifungal activity against Candida parapsilosis. istanbul.edu.tr

Compound ClassTarget MicroorganismReported ActivitySource
Dibenzylidene-cyclohexanonesS. aureus, E. faecalisMIC and MBC at 50 µg/mL for A146 derivative. rasayanjournal.co.in
Dibenzylidene-cyclohexanonesE. coliMIC and MBC at 50 µg/mL for A146 derivative. rasayanjournal.co.in
2-aryliden-6-furfuryliden cyclohexanonesStaphylococcus spp.Low to moderate activity. nih.gov
2-aryliden-6-furfuryliden cyclohexanonesP. aeruginosa, E. coliLow to moderate activity. nih.gov
Cyclohexanone benzoylhydrazonesCandida parapsilosisMarginal antifungal activity. istanbul.edu.tr

Antibacterial Effects

Derivatives of benzylidenecyclohexanone have demonstrated notable antibacterial properties. Research into curcumin (B1669340) analogs, specifically dibenzylidene-cyclohexanones, has shown efficacy against several bacterial strains. One study synthesized various derivatives and tested their activity using the microdilution method. The compound 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone was found to be particularly potent, exhibiting both Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 50 µg/mL against Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. news-medical.net This same compound also inhibited the growth of Bacillus subtilis by 54% at a lower concentration of 25 µg/mL. news-medical.net However, none of the tested compounds in this series showed activity against Klebsiella pneumonia. news-medical.net

In a broader context, the class of benzylidene cyclohexanone derivatives has been generally recognized for its antibacterial activity against bacteria such as S. aureus and B. subtilis. cmu.ac.th Studies on other related structures, such as 2-benzylidene-3-oxobutanamide derivatives, have also identified compounds with strong activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. ogarev-online.ru For instance, (Z)-2-(3-Nitrobenzylidene)-3-oxobutanamide showed 99.4% growth inhibition of MRSA at 2 μg/mL. ogarev-online.ru

Antibacterial Activity of 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Additional Findings
Escherichia coli5050-
Staphylococcus aureus5050-
Enterococcus faecalis5050-
Bacillus subtilis--54% inhibition at 25 µg/mL
Klebsiella pneumoniaeNo activityNo activity-

Antifungal Properties

The antifungal potential of the benzylidenecyclohexanone scaffold has also been a subject of investigation. In general, these compounds have been found to possess activity against fungi. cmu.ac.th Specifically, research has pointed to their effectiveness against Candida albicans, a common opportunistic fungal pathogen. cmu.ac.th

Further studies on related cyclohexanone derivatives have explored their antifungal capabilities. For example, a series of novel N-benzoylhydrazones derived from cyclohexanone exhibited marginal antifungal activity against Candida parapsilosis. frontiersin.org While these studies indicate the potential of the core structure, the efficacy can vary significantly based on the specific substitutions and modifications to the parent molecule.

Antioxidant Activity

Antioxidants are crucial for mitigating the cellular damage caused by free radicals. The this compound structure has been evaluated for its antioxidant capacity through various standard assays.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to determine the free-radical scavenging ability of a compound. frontiersin.org The assay relies on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. frontiersin.orgresearchgate.net

Research on 2,6-bisbenzylidenecyclohexanone derivatives has demonstrated significant radical scavenging activity. In one study, a derivative featuring ortho-hydroxyl groups on the aromatic rings was identified as a potent antioxidant. nih.gov This compound exhibited a half-maximal inhibitory concentration (IC₅₀) value of 13.27 ± 1.78 μM, which was superior to that of the standard antioxidant quercetin (B1663063) (IC₅₀ = 21.46 ± 0.85 μM). nih.gov Another study on dibenzylidene-cyclohexanone compounds also confirmed their antioxidant properties via the DPPH method, though their activity was found to be less potent than that of vitamin E.

DPPH Radical Scavenging Activity of a 2,6-bisbenzylidenecyclohexanone Derivative

CompoundIC₅₀ (µM)
2,6-bis(o-hydroxybenzylidene)cyclohexanone derivative13.27 ± 1.78
Quercetin (Standard)21.46 ± 0.85

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay provides a direct measure of a substance's antioxidant, or reducing, potential. The method is based on the ability of an antioxidant to reduce a ferric (Fe³⁺) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex. The magnitude of the absorbance change is proportional to the reducing power of the sample.

The FRAP assay was used to evaluate the antioxidant activity of a series of dibenzylidene-cyclohexanone compounds. The results indicated that one specific derivative, 2,6-bis-(3'-Bromo-4'-methoxybenzylidene)-cyclohexanone, possessed the most potent antioxidant activity within the tested series. Notably, this compound's reducing power was found to be superior to that of the well-known antioxidant, vitamin E.

Enzyme Inhibition Studies

The ability of chemical compounds to inhibit specific enzymes is a cornerstone of drug discovery for various diseases.

α-Glucosidase Inhibition

α-Glucosidase is an intestinal enzyme that plays a critical role in breaking down complex carbohydrates into glucose. The inhibition of this enzyme can delay carbohydrate digestion and lower the rate of glucose absorption, which is a key therapeutic strategy for managing post-meal high blood sugar (postprandial hyperglycemia) in individuals with type 2 diabetes. news-medical.net While α-glucosidase inhibitors are an important class of antidiabetic agents, specific research data detailing the inhibitory activity of this compound against this enzyme is not extensively available in the reviewed scientific literature.

Glutathione (B108866) S-transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes pivotal in the detoxification of a wide array of xenobiotic and endogenous compounds. nih.gov They catalyze the conjugation of glutathione to these substances, rendering them more water-soluble and facilitating their excretion from the body. nih.gov Overexpression of certain GSTs has been linked to the development of resistance to various anticancer drugs. nih.gov Consequently, the inhibition of GSTs is a significant area of research in the development of therapeutic agents to overcome drug resistance. nih.gov

While a variety of compounds have been identified as GST inhibitors, including ethacrynic acid and TER 199, a thorough review of the scientific literature did not yield specific studies on the direct inhibitory activity of this compound against Glutathione S-transferase. nih.gov Therefore, its potential to act as a GST inhibitor remains to be elucidated through future research.

Effects on Mitochondrial Function

Mitochondria, often referred to as the powerhouses of the cell, are critical for cellular energy production and are involved in a multitude of cellular processes. Research has demonstrated that (E)-2-benzylidenecyclohexanone exerts a significant inhibitory effect on the function of yeast mitochondria. nih.gov This finding suggests that the compound may interfere with cellular respiration and energy metabolism, which could be a contributing factor to its observed cytotoxic properties. nih.gov The inhibitory action on mitochondria highlights a potential mechanism through which this compound may impact cellular viability and function. nih.gov

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new and effective treatments is ongoing due to the limitations of current therapies. Chalcones, a class of compounds to which this compound is structurally related, have been a subject of investigation for their potential antileishmanial properties. sci-hub.se

A number of substituted chalcones have been synthesized and have demonstrated activity against Leishmania parasites. sci-hub.se Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have been employed to understand the chemical features that are crucial for the antileishmanial effects of these chalcones. sci-hub.se These studies indicate that steric interactions between the chalcone (B49325) molecule and its biological target are of major importance for their potency. sci-hub.se While direct studies on this compound's antileishmanial activity were not found, the activity of structurally similar chalcones suggests that it could be a candidate for future investigation in this area.

Metabolism and Pharmacokinetic Studies

The metabolic fate of a compound is a critical determinant of its biological activity and potential therapeutic application. Studies on (E)-2-benzylidenecyclohexanone have provided initial insights into its metabolism and excretion following different routes of administration. nih.gov

Following intraperitoneal injection, the unchanged parent compound was detected in the urine, indicating that a portion of the administered dose is excreted without being metabolized. nih.gov In addition to the parent compound, a metabolite was also identified in the urine. nih.gov Conversely, no metabolites were found in the feces after intraperitoneal administration. nih.gov

When administered orally, the metabolic profile of (E)-2-benzylidenecyclohexanone appeared to be more complex. nih.gov Three unidentified metabolites were detected in the urine, and an additional three unidentified metabolites were found in the feces. nih.gov This suggests that the route of administration significantly influences the metabolic pathway of the compound, with oral administration leading to more extensive metabolism.

Following the intraperitoneal injection of (E)-2-benzylidenecyclohexanone, a metabolite was tentatively identified in the urine as 2-(p-hydroxybenzyl)cyclohexanol. nih.gov The identification of this metabolite provides valuable information about the biotransformation processes that this compound undergoes in the body. The hydroxylation of the benzyl (B1604629) ring and the reduction of the cyclohexanone carbonyl group are key metabolic reactions observed. nih.gov The metabolites resulting from oral administration have not yet been structurally characterized. nih.gov

Table 1: Summary of Metabolites of (E)-2-Benzylidenecyclohexanone

Administration RouteMatrixCompound Detected
IntraperitonealUrine(E)-2-benzylidenecyclohexanone (unchanged)
2-(p-hydroxybenzyl)cyclohexanol (tentative)
FecesNo metabolites found
OralUrineThree unidentified metabolites
FecesThree unidentified metabolites

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2-Benzylidenecyclohexanone (B74925), both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR methods provide comprehensive insights into its atomic arrangement and connectivity.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its protons. The spectrum is characterized by signals corresponding to the aromatic protons of the benzylidene group, the vinylic proton, and the aliphatic protons of the cyclohexanone (B45756) ring. The aromatic protons typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The vinylic proton (=CH-Ph) is deshielded and appears as a singlet or a narrow multiplet at a lower field. The protons on the cyclohexanone ring adjacent to the carbonyl group and the double bond (α-protons) are also deshielded and typically resonate at distinct chemical shifts, while the remaining methylene (B1212753) protons (β- and γ-protons) appear further upfield.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon (C=O) shows a characteristic signal in the highly deshielded region of the spectrum, typically above 190 ppm. The carbons of the aromatic ring and the exocyclic double bond appear in the δ 125-140 ppm range. The aliphatic carbons of the cyclohexanone ring resonate in the upfield region of the spectrum. The specific chemical shifts are influenced by the substitution and the electronic environment of each carbon atom.

NucleusChemical Shift (δ) Range (ppm)Assignment
¹H7.2 - 7.5Aromatic protons (C₆H₅)
¹H~7.7Vinylic proton (=CH)
¹H~2.9α-Methylene protons (CH₂)
¹H~1.8β, γ-Methylene protons (CH₂)
¹³C>190Carbonyl carbon (C=O)
¹³C125 - 140Aromatic & Vinylic carbons
¹³C20 - 40Aliphatic carbons (CH₂)

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for unambiguously assigning proton and carbon signals. An HSQC spectrum correlates the chemical shifts of directly bonded proton and carbon atoms, displaying them as cross-peaks in a 2D plot. For this compound, this technique would allow for the direct correlation of each proton signal from the cyclohexanone ring and the vinylic position to its corresponding carbon signal. This is particularly useful for differentiating between the various methylene groups in the cyclohexanone ring, confirming the assignments made from one-dimensional spectra.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the solid state.

The cyclohexanone ring is expected to adopt a distorted chair or half-chair conformation to accommodate the strain introduced by the sp²-hybridized carbon of the exocyclic double bond. researchgate.net The benzylidene moiety (the phenyl ring and the C=C double bond) tends to be nearly planar. A key conformational feature is the torsion angle between the phenyl ring and the enone system (–C=C–C=O), which can vary depending on crystal packing forces. acs.org X-ray studies on derivatives have shown that the arrangement of molecules in the crystal lattice prevents a simple stacking arrangement, which has implications for potential solid-state reactions. acs.org

Illustrative Crystallographic Parameters for a Related Dibenzylidene-cyclohexanone Derivative acs.org
ParameterValue
Crystal SystemMonoclinic / Orthorhombic (Varies with derivative)
Space GroupP2₁/c or Pbca (Varies with derivative)
ConformationFlattened, nonplanar molecule
Cyclohexanone RingDistorted chair / half-chair
Torsion AnglesSignificant twist between phenyl rings and the enone system

Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is particularly effective for identifying the functional groups present in this compound. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to conjugation with the benzylidene group's carbon-carbon double bond and the aromatic ring, this peak is shifted to a lower wavenumber (typically 1660-1690 cm⁻¹) compared to a simple saturated cyclohexanone (around 1715 cm⁻¹). libretexts.org

Other significant absorption bands include the C=C stretching vibrations from both the exocyclic double bond and the aromatic ring, which appear in the 1575-1610 cm⁻¹ region. rsc.org The spectrum also displays C-H stretching vibrations for the aromatic and aliphatic protons (above and below 3000 cm⁻¹, respectively) and various C-H bending vibrations that are characteristic of the phenyl and cyclohexyl groups.

Raman spectroscopy provides complementary information to IR spectroscopy. anton-paar.com According to the mutual exclusion rule for centrosymmetric molecules, vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. For a non-centrosymmetric molecule like this compound, many vibrations will be active in both. The symmetric C=C stretching of the phenyl ring and the C=C exocyclic double bond are expected to produce strong signals in the Raman spectrum. This technique is particularly sensitive to the non-polar bonds of the carbon skeleton, making it a valuable tool for a comprehensive vibrational analysis. libretexts.org

Characteristic FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3050Aromatic C-H StretchMedium
~2950, 2870Aliphatic C-H StretchMedium
~1666Conjugated C=O StretchStrong
~1606C=C Stretch (exocyclic & aromatic)Medium-Strong
~1575Aromatic C=C StretchMedium

Near-Infrared Fourier Transform (NIR-FT) Raman Spectroscopy

NIR-FT Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule. Specific experimental NIR-FT Raman data for this compound is available through specialized databases such as the Spectral Database for Organic Compounds (SDBS) hosted by Japan's National Institute of Advanced Industrial Science and Technology (AIST). wisc.eduwikipedia.orgaist.go.jp This technique provides information on the fundamental vibrations of the molecular structure.

Key vibrational modes expected for this compound would include:

C=O Stretch: A strong band characteristic of the carbonyl group in the cyclohexanone ring.

C=C Stretches: Bands corresponding to the exocyclic double bond and the aromatic ring.

C-H Stretches: Signals from both the aliphatic protons on the cyclohexanone ring and the aromatic protons on the benzylidene group.

Ring Vibrations: Modes associated with the deformation and breathing of the cyclohexanone and benzene (B151609) rings.

The precise frequencies of these bands provide a unique structural fingerprint of the molecule.

UV-Vis Spectroscopy

UV-Vis spectroscopy investigates the electronic transitions within a molecule. For this compound and its derivatives, the absorption of UV-Vis light primarily corresponds to π → π* transitions within the conjugated system formed by the benzene ring, the exocyclic double bond, and the carbonyl group.

The position of the maximum absorption wavelength (λmax) is sensitive to both the solvent environment and the nature of substituents on the aromatic ring. Research on 2,6-dibenzylidene-cyclohexanone, a closely related compound, shows an absorption maximum at 330 nm when measured in ethanol. This value is subject to shifts based on solvent polarity, a phenomenon known as solvatochromism. semanticscholar.org Generally, an increase in solvent polarity can lead to a bathochromic (red) shift, stabilizing the excited state more than the ground state. semanticscholar.org

Substituents on the benzylidene ring also play a critical role. Electron-donating groups, such as dimethylamino (-N(CH3)2), cause a significant bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups have a less pronounced effect. For instance, 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone exhibits a high absorption maximum at 452 nm in ethanol, a substantial shift from the unsubstituted parent compound. doi.org

Data compiled from studies on this compound derivatives. semanticscholar.orgdoi.org

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and structural fragmentation of a compound. For this compound (C13H14O), the molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of approximately 186.25. cymitquimica.com

The fragmentation pattern of 2-benzylidenecyclohexanones under electron impact (EI) ionization is influenced by the stable conjugated system. Key fragmentation pathways include:

α-Cleavage: As a ketone, a primary fragmentation mode is the cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu

Loss of Ortho-Substituents: Studies on substituted 2-benzylidenecyclohexanones show a major fragmentation pathway involving an intramolecular aromatic substitution that leads to the loss of a substituent from the ortho position of the benzene ring. This process results in the formation of a stable benzopyrylium ion. cdnsciencepub.com

Cyclohexanone Ring Cleavage: Subsequent cleavages of the cyclohexanone ring can occur, often involving the loss of neutral fragments like carbon monoxide (CO) and ethylene. cdnsciencepub.com

M-1 Peak: The loss of a single hydrogen atom to form an [M-1]+ ion is also a common feature in the mass spectra of related compounds. researchgate.net

The relative intensity of these fragment ions provides insight into the stability of the resulting ions and the structural features of the parent molecule.

Table of common fragments observed in the mass spectra of this compound and related structures. libretexts.orgcdnsciencepub.com

Applications in Materials Science and Technology

Photochromic Materials

Photochromic materials exhibit a reversible change in color upon exposure to light. Derivatives of 2-benzylidenecyclohexanone (B74925), particularly those belonging to the chalcone (B49325) family, are a significant source for creating optically active and "smart" materials. mdpi.com The photoresponsive behavior of these compounds is rooted in their specific electronic structures, which feature a completely delocalized π-electron system. mdpi.com

Research into 2,6-bis(benzylidene)cyclohexanone derivatives has demonstrated their potential for photochromism. For instance, 2,6-bis(5-bromo-2-hydroxybenzylidene)cyclohexanone has been investigated for its photochromic properties. researchgate.net Another derivative, 2,6-Bis(4-hydroxybenzylidene) cyclohexanone (B45756) (BZCH), exhibits significant changes in its absorption spectra under different conditions. mdpi.com The behavior of BZCH in the presence of varying amounts of NaOH and HCl solutions was analyzed using UV-Vis absorption and fluorescence spectra. As the concentration of NaOH increases, the initial absorption maximum of BZCH in DMSO at 369 nm decreases, while a new band appears at 514 nm, corresponding to the deprotonated species. mdpi.com This reversible transformation, influenced by pH changes which can be initiated by photo-induced reactions, highlights the compound's photochromic potential.

This behavior is attributed to the interconversion between different chemical species of the compound under acidic or basic conditions. researchgate.net The ability to switch between a colorless and a colored state makes these materials promising for applications where light-induced changes are desired. mdpi.com

Table 1: Spectral Changes of 2,6-Bis(4-hydroxybenzylidene) cyclohexanone (BZCH) in DMSO
ConditionInitial Absorption Maximum (λmax)New Absorption Maximum (λmax)Observation
Addition of dilute NaOH369 nm514 nmThe intensity of the 369 nm peak decreases while the 514 nm peak for the deprotonated species increases. mdpi.com
Subsequent addition of dilute HCl514 nm369 nmThe process is reversible, indicating acidochromic and potentially photochromic behavior. mdpi.com

Optical Materials (e.g., optical switches, optical memories)

The photochromic properties of this compound derivatives make them candidates for advanced optical materials, including optical switches and memories. researchgate.net Optical switches control the flow of light signals, and materials that can change their absorption properties in response to a light stimulus are ideal for this purpose. nih.govhardwarebee.comhardwarebee.com The reversible transformation between two distinct states (e.g., colored and colorless) can be used to represent the "on" and "off" states of a switch. nih.gov

Similarly, in the realm of optical memory, data can be written, read, and erased using light. anl.govresearchgate.net Photochromic materials offer a basis for rewritable (RW) memory devices. rsc.org The two states of the molecule can correspond to the binary "0" and "1" of digital data. Information is recorded by inducing a color change with a specific wavelength of light (writing), and it can be erased by using another wavelength to revert the molecule to its original state. researchgate.netrsc.org The potential of bisbenzylidene cycloalkanone molecules for use in optical data recording media has been noted due to their photo-active nature. researchgate.net

UV Absorbers

Derivatives of this compound have been specifically developed as effective ultraviolet (UV) absorbers. A patented method describes the preparation of α,α'-di(substituted benzylidene) cyclohexanone compounds that strongly absorb UV radiation. google.com These compounds are noted for their stable chemical properties and their ability to function as broad-spectrum UV absorbers, with a primary absorption range between 230-400 nm. google.com The benzylidene malonate group, a structure related to this compound, is also known for its strong absorbance in the UV spectrum, making it effective for photoprotection in various applications. uvabsorber.com

The effectiveness of these compounds lies in their molecular structure, which allows them to absorb high-energy UV radiation and dissipate it as harmless thermal energy, thus protecting materials from degradation caused by UV exposure. uvabsorber.com This makes them valuable additives in plastics, coatings, resins, and synthetic rubber to enhance durability and prevent discoloration and loss of physical properties. google.combasf.com

Table 2: UV Absorption Properties of α,α'-di(substituted benzylidene) cyclohexanone
PropertySpecificationReference
Main UV Absorption Range230-400 nm google.com
ClassificationBroad-spectrum ultraviolet absorber google.com

Components in Liquid Crystal Materials

Liquid crystals are a state of matter that has properties between those of conventional liquids and solid crystals. tcichemicals.com Certain derivatives of this compound have been shown to exhibit liquid crystalline behavior. Research on 2,6-bis(benzylidene)cyclohexanone has demonstrated that this compound exhibits typical smectic thermotropic liquid crystal properties. researchgate.net Thermotropic liquid crystals are those that enter the liquid crystal phase as the temperature is changed. tcichemicals.com

The study characterized the physicochemical behavior of the compound using differential scanning calorimetry and a polarizing microscope, confirming its liquid crystalline nature. researchgate.net The molecule of 2,6-bis(benzylidene)cyclohexanone possesses a rigid, elongated shape, a common feature of mesogenic (liquid crystal-forming) units. This structural characteristic allows the molecules to align in a specific orientation, leading to the anisotropic properties typical of liquid crystals. researchgate.net The incorporation of such mesogenic units into polymer chains can lead to the development of liquid crystalline polymers, which are crucial for applications like liquid crystal displays (LCDs). researchgate.net

Table 3: Thermal Properties of 2,6-bis(benzylidene)cyclohexanone
Thermal EventTemperature (°C)Phase Type
Endothermic Peak 1117Smectic Thermotropic Liquid Crystal researchgate.net
Endothermic Peak 2210

Precursors for Polymer Synthesis and Curing Agents

This compound and its derivatives serve as versatile building blocks, or precursors, for the synthesis of a variety of polymers. researchgate.net The presence of the reactive α,β-unsaturated ketone functionality allows these molecules to participate in various polymerization reactions. cymitquimica.com

New classes of conducting polymers have been synthesized through the solution polycondensation of terephthalaldehyde (B141574) with methyl-cyclohexanone. lifescienceglobal.comlifescienceglobal.com These polymers contain the benzylidene-cyclohexanone moiety in their main chain and exhibit interesting optical and electronic properties. lifescienceglobal.comlifescienceglobal.com Furthermore, methacrylic monomers and polymers containing a benzylidene fragment have been successfully synthesized, demonstrating the adaptability of this core structure. researchgate.net The bisbenzylidene cycloalkanone [BBCA] unit has been incorporated into a wide range of polymer architectures, including polyesters and polyimides. researchgate.net

The photo-active nature of the benzylidene group also makes these compounds suitable for use as photo-curing agents. researchgate.net Upon exposure to light, the exocyclic double bonds can undergo [2+2] cycloaddition reactions, leading to cross-linking between polymer chains. nih.gov This process, known as photo-curing, transforms a liquid resin into a solid, cross-linked network. This property is highly valuable for applications in adhesives, photo-resists, and holography. researchgate.net The polymers formed often exhibit high thermal stability and fluorescence, expanding their range of potential applications. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-Benzylidenecyclohexanone, and which method offers the highest yield?

this compound is primarily synthesized via aldol condensation or Lewis acid/base-catalyzed reactions . Key methodologies include:

  • SnCl₂-catalyzed aldol condensation : Reacting cyclohexanone's silyl enol ether with benzaldehyde dimethyl acetal in methylene chloride yields the product in "excellent yield" .
  • HSiCl₃/HMPA-mediated conjugate reduction : This method achieves an 89% yield under mild conditions (0°C, 30 minutes) .
  • Equilibration from 1-benzylcyclohexene : While feasible, this route faces scalability challenges due to lower yields .

Recommendation : The SnCl₂-catalyzed method is optimal for high yields and simplicity, while HSiCl₃/HMPA reduction is suitable for regioselective applications.

Q. How can researchers characterize this compound using thermochemical data?

Critical thermochemical parameters include:

PropertyValue (Liquid Phase)Reference
Enthalpy of combustion (ΔcH°)-3930 kJ/mol
Enthalpy of formation (ΔfH°)-250.5 kJ/mol

These values inform stability and reactivity predictions. For instance, the exothermic combustion enthalpy suggests utility in energy-intensive reactions. Differential scanning calorimetry (DSC) can experimentally validate these parameters.

Q. What are the typical reactions involving this compound in organic synthesis?

  • Reductive Aldol Reactions : Catalyzed by HSiCl₃/HMPA, this reaction produces substituted cyclohexanones with high regioselectivity .
  • Equilibration to Isomeric Products : Under basic conditions, this compound can isomerize, necessitating careful pH control .
  • Diels-Alder Reactions : The α,β-unsaturated ketone moiety acts as a dienophile, though reaction efficiency depends on solvent polarity and temperature.

Methodological Tip : Monitor reaction progress via TLC or GC-MS to optimize conditions for desired products.

Advanced Research Questions

Q. What catalytic mechanisms govern the conjugate reduction of this compound?

The Lewis base-catalyzed mechanism involves:

HSiCl₃ Activation : HMPA (hexamethylphosphoric triamide) coordinates with HSiCl₃, enhancing its hydride-donating ability.

Hydride Transfer : The activated HSiCl₃ delivers a hydride to the β-carbon of the α,β-unsaturated ketone.

Protonation : Aqueous workup protonates the enolate intermediate, yielding the saturated ketone .

Key Variables : Lower temperatures (0°C) favor selectivity, while prolonged reaction times may lead to over-reduction.

Q. How do synthetic methodologies for this compound compare in regioselectivity and scalability?

MethodRegioselectivityScalabilityYieldReference
SnCl₂-catalyzed aldolModerateHigh>90%
HSiCl₃/HMPA reductionHighModerate89%
Pyridine routeLowHigh70–80%

Analysis : The SnCl₂ method is preferred for large-scale synthesis, while HSiCl₃/HMPA offers superior selectivity for functionalized derivatives.

Q. What thermodynamic properties of this compound are critical for predicting Diels-Alder reactivity?

The enthalpy of formation (ΔfH°) (-250.5 kJ/mol) indicates thermodynamic stability, while the electron-deficient α,β-unsaturated system enhances dienophilicity. Computational studies (e.g., DFT calculations) can correlate these properties with reaction activation energies. Experimental validation via kinetic assays under varying temperatures is recommended .

Q. How is this compound utilized in synthesizing complex organic compounds?

  • 2-Benzylphenol Production : A patent describes dehydrogenation of this compound to yield isomer-free 2-benzylphenol, a precursor for pharmaceuticals and agrochemicals .
  • Heterocyclic Synthesis : The ketone moiety participates in cycloadditions to form pyran or indene derivatives, expanding its utility in medicinal chemistry.

Methodological Note : Optimize dehydrogenation catalysts (e.g., Pd/C or MnO₂) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylidenecyclohexanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Benzylidenecyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.